Lipophilicity (LogP) Compared to Non-Fluorinated Hexan-2-one
The introduction of seven fluorine atoms into the hexan-2-one scaffold significantly increases lipophilicity, a critical parameter for membrane permeability and bioavailability predictions. The computed LogP for 4,4,5,5,6,6,6-heptafluorohexan-2-one is 2.79840 [1], whereas the experimental LogP for non-fluorinated hexan-2-one is 1.38 [2]. This represents a >1.4 log unit increase, corresponding to roughly a 25-fold increase in partition coefficient favoring the organic phase.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.79840 (computed) |
| Comparator Or Baseline | Hexan-2-one (LogP = 1.38, experimental) |
| Quantified Difference | Δ LogP ≈ +1.42 |
| Conditions | Octanol/water partition coefficient; target compound computed, comparator experimental |
Why This Matters
This large difference in lipophilicity directly impacts extraction efficiency, chromatographic behavior, and potential passive membrane diffusion, making it essential to use the exact compound for reproducible results.
- [1] Chem960. 4,4,5,5,6,6,6-Heptafluorohexan-2-one (CAS 136909-72-3). Compound Database Entry. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (LogP value for 2-hexanone). View Source
